molecular formula C23H24N4O B2722052 N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-64-1

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2722052
CAS No.: 890620-64-1
M. Wt: 372.472
InChI Key: PPQCCFVYRIQNQN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, methyl, phenyl, and ethoxyphenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Research: It can be used as a molecular probe to study various biological pathways and interactions, particularly those involving pyrazolo[1,5-a]pyrimidine derivatives.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the ethyl group, potentially altering its biological activity and chemical properties.

    N-(4-methoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Substitution of the ethoxy group with a methoxy group, which may affect its reactivity and interactions.

Uniqueness

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-4-20-22(17-9-7-6-8-10-17)23-24-16(3)15-21(27(23)26-20)25-18-11-13-19(14-12-18)28-5-2/h6-15,25H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCCFVYRIQNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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